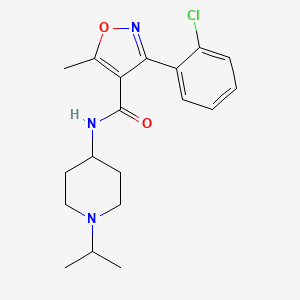![molecular formula C23H22N2O3 B4978703 2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B4978703.png)
2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone, also known as AQ-13, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of naphthoquinone derivatives, which have been shown to possess various biological activities, including antitumor, antibacterial, and antifungal properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) in cancer cells. 2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. It has also been shown to induce cell cycle arrest and inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone is its potent antitumor activity against a wide range of cancer cell lines. However, its mechanism of action is not fully understood, which may limit its use in certain applications. In addition, more research is needed to determine its safety and efficacy in vivo.
Direcciones Futuras
Future research on 2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone could focus on elucidating its mechanism of action, optimizing its synthesis and formulation, and evaluating its safety and efficacy in animal models. In addition, 2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone could be tested in combination with other anticancer agents to determine its potential as a synergistic therapy.
Métodos De Síntesis
The synthesis of 2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone involves the reaction of 2-nitro-1,4-naphthoquinone with piperidine and acetylacetone in the presence of a reducing agent. The resulting product is then purified to obtain 2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone in its final form.
Aplicaciones Científicas De Investigación
2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone has been extensively studied for its potential use as an anticancer agent. It has been shown to possess potent antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, 2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone has been shown to be effective against cancer stem cells, which are known to be resistant to conventional chemotherapy.
Propiedades
IUPAC Name |
2-(4-acetylanilino)-3-piperidin-1-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-15(26)16-9-11-17(12-10-16)24-20-21(25-13-5-2-6-14-25)23(28)19-8-4-3-7-18(19)22(20)27/h3-4,7-12,24H,2,5-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVOYXHZPXOXFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethoxyphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4978624.png)
methyl]-2,4-pentanedione](/img/structure/B4978635.png)
![1-methyl-5-{[methyl(1H-pyrazol-5-ylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4978636.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4978644.png)

![1-cyclohexyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4978656.png)
![N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4978661.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4978668.png)
![N,N'-bis[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4,4'-biphenyldiamine](/img/structure/B4978676.png)

![methyl 4-[4-({isopropyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methyl-1,3-oxazol-2-yl]benzoate](/img/structure/B4978695.png)

